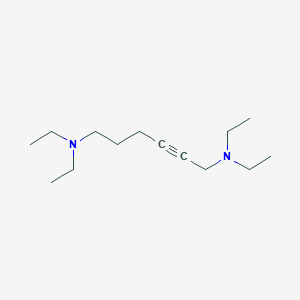

n,n,n',n'-Tetraethylhex-2-yne-1,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,n,n’,n’-Tetraethylhex-2-yne-1,6-diamine” is a complex organic compound. Based on its name, it likely contains a hex-2-yne backbone (a six-carbon chain with a triple bond at the second carbon), with an amine group (-NH2) substituted with ethyl groups (-C2H5) at the first and sixth carbons .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a hex-2-yne with an appropriate amine source, possibly through a nucleophilic substitution or addition reaction. The exact synthesis process would depend on various factors, including the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would likely be linear, with the triple bond introducing some rigidity into the structure. The presence of the amine groups could also introduce some polarity to the molecule .Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also participate in nucleophilic substitution reactions, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be relatively nonpolar and insoluble in water. The presence of the amine groups could introduce some polarity, potentially increasing its solubility in polar solvents .科学的研究の応用

Fluorescent Sensors Development

N,N,N',N'-Tetraethylhex-2-yne-1,6-diamine has applications in the development of fluorescent sensors. For example, Chakraborty and Mandal (2018) designed fluorescent sensors using mixed aromatic bicyclic fused rings and pyridyl groups for selective detection of highly explosive 2,4,6-trinitrophenol (TNP) in water (Chakraborty & Mandal, 2018).

Synthesis and Reaction Studies

Studies by Rutherford, Hoffmann, and Collum (2002) focused on the synthesis and reaction dynamics of RLi-diamine complexes, which could involve derivatives of this compound (Rutherford, Hoffmann, & Collum, 2002).

Binding and Cooperativity Studies

Research by Sato et al. (2005) explored the binding and cooperativity aspects of cyclic hosts containing this compound, focusing on their interaction with C60 and other diamines (Sato et al., 2005).

Structural and Magnetic Studies

Karmakar et al. (2006) investigated the structural diversity and magnetic properties of MnII complexes with pyridyl/imine ligands, possibly including derivatives of this compound (Karmakar et al., 2006).

CO2 Capture Research

A study by Xiao et al. (2020) evaluated tertiary diamines, including this compound, for their potential application in post-combustion CO2 capture (Xiao et al., 2020).

Reaction Mechanism Exploration

Chen, Li, and Zhou (1993) explored the complexation and photoinduced electron-transfer reactions involving this compound and its derivatives (Chen, Li, & Zhou, 1993).

Cross-Linking Studies in PVC

Feng-yuan (2004) conducted research on the use of this compound in the thermally reversible ionic cross-linking of PVC, enhancing its mechanical properties (Feng-yuan, 2004).

Crystal Structure Analysis

Zerrouki et al. (2016) determined the crystal structure of a compound related to this compound, analyzing its thermal expansion properties (Zerrouki et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N,N,N',N'-tetraethylhex-2-yne-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-5-15(6-2)13-11-9-10-12-14-16(7-3)8-4/h5-9,11,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBJQXAIDFSBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC#CCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992090 |

Source

|

| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7155-18-2 |

Source

|

| Record name | NSC59772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~,N~6~,N~6~-Tetraethylhex-2-yne-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。